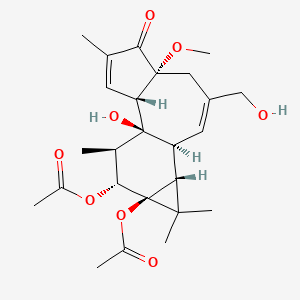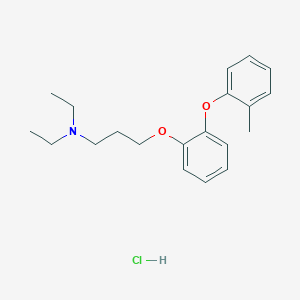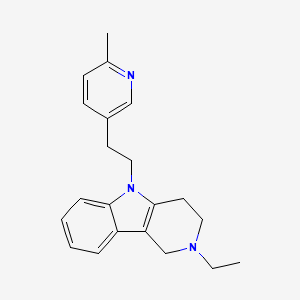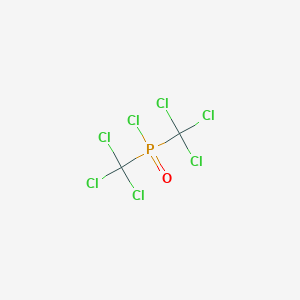
Butyl prop-2-enoate;2-hydroxyethyl formate;prop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate: , 2-hydroxyethyl formate , prop-2-enoic acid , and styrene are organic compounds with significant industrial and scientific applications. These compounds are used in various fields, including polymer production, coatings, adhesives, and biomedical applications.
Preparation Methods
Butyl prop-2-enoate
Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
2-hydroxyethyl formate
2-hydroxyethyl formate is prepared by the esterification reaction of ethylene glycol with formic acid. The reaction is carried out in the presence of an acid catalyst under appropriate temperature and time conditions .
Prop-2-enoic acid
This process involves the use of air or oxygen in the presence of a catalyst, typically a mixture of molybdenum and vanadium oxides .
Styrene
Styrene is produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst, usually iron oxide, to produce styrene and hydrogen .
Chemical Reactions Analysis
Butyl prop-2-enoate
Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization reactions with other vinyl monomers such as styrene and vinyl acetate .
2-hydroxyethyl formate
2-hydroxyethyl formate can undergo hydrolysis to produce ethylene glycol and formic acid. It can also participate in esterification reactions to form various esters .
Prop-2-enoic acid
Prop-2-enoic acid undergoes polymerization to form poly(acrylic acid) and copolymerization with other monomers. It can also participate in addition reactions with nucleophiles .
Styrene
Styrene undergoes polymerization to form polystyrene. It can also participate in copolymerization reactions with other monomers such as butadiene and acrylonitrile .
Scientific Research Applications
Butyl prop-2-enoate
Butyl prop-2-enoate is used in the production of polymers and copolymers for coatings, adhesives, and sealants. It is also used in the manufacture of inks, resins, and textiles .
2-hydroxyethyl formate
2-hydroxyethyl formate is used as a solvent in organic synthesis and as a solubilizer for coatings and paints. It is also used as a catalyst carrier and in various organic reactions .
Prop-2-enoic acid
Prop-2-enoic acid is used in the production of superabsorbent polymers, adhesives, and coatings. It is also used in the manufacture of detergents and water treatment chemicals .
Styrene
Styrene is used in the production of polystyrene, which is widely used in packaging, insulation, and disposable containers. It is also used in the manufacture of synthetic rubber and resins .
Mechanism of Action
Butyl prop-2-enoate
Butyl prop-2-enoate exerts its effects through polymerization reactions, forming long-chain polymers with various applications. The ester group in its structure allows for copolymerization with other monomers, enhancing its versatility .
2-hydroxyethyl formate
2-hydroxyethyl formate acts as a solvent and solubilizer, facilitating various organic reactions. Its hydroxyl group allows for hydrogen bonding, enhancing its solubility in organic solvents .
Prop-2-enoic acid
Prop-2-enoic acid undergoes polymerization and copolymerization reactions, forming polymers with high water absorbency and adhesive properties. Its carboxyl group allows for interactions with various nucleophiles .
Styrene
Styrene undergoes polymerization to form polystyrene, a versatile polymer with various applications. Its vinyl group allows for copolymerization with other monomers, enhancing its properties .
Comparison with Similar Compounds
Butyl prop-2-enoate
Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which provides enhanced flexibility and lower volatility .
2-hydroxyethyl formate
Similar compounds include ethyl formate and methyl formate. 2-hydroxyethyl formate is unique due to its hydroxyl group, which enhances its solubility and reactivity .
Prop-2-enoic acid
Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its high reactivity and ability to form superabsorbent polymers .
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its high reactivity and ability to form polystyrene, a widely used polymer .
Properties
CAS No. |
25067-83-8 |
|---|---|
Molecular Formula |
C21H30O7 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-hydroxyethyl formate;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C3H6O3.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;4-1-2-6-3-5;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;3-4H,1-2H2;2H,1H2,(H,4,5) |
InChI Key |
OJPBQIRVYCPGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O.C(COC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)





![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
